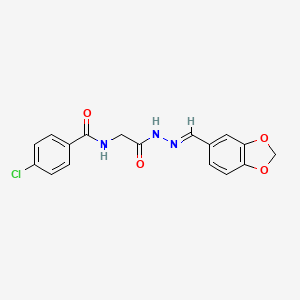

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature Derivation

The IUPAC name of this compound is derived through systematic application of substitutive nomenclature rules. The parent structure is identified as benzamide , with substituents prioritized based on functional group hierarchy:

- 4-Chlorobenzamide backbone : The benzamide group is substituted at the para-position with a chlorine atom, forming the primary carboxamide framework.

- Hydrazino-oxoethyl side chain : A 2-oxoethyl group is attached to the nitrogen of the benzamide. This side chain is further substituted at the second position with a hydrazine group, which itself is modified by a 1,3-benzodioxol-5-ylmethylene moiety.

The full name is constructed as follows:

N-[2-(2-{(1,3-Benzodioxol-5-yl)methylene}hydrazinyl)-2-oxoethyl]-4-chlorobenzamide .

Key nomenclature features include:

- Use of brackets to specify substituent positions.

- Hyphenation rules for complex substituents.

- Prioritization of the benzodioxole ring over the chlorobenzamide in suffix selection.

| Component | IUPAC Representation | Positional Identifier |

|---|---|---|

| Parent structure | Benzamide | - |

| Primary substituent | 4-Chloro | C4 of benzene |

| Side chain | 2-(2-methylenehydrazinyl)-2-oxoethyl | N-linked to benzamide |

| Hydrazine modification | (1,3-Benzodioxol-5-yl)methylene | N2 of hydrazine |

Stereochemical Configuration Analysis

The compound exhibits E/Z isomerism at the methylenehydrazine double bond (C=N). Computational modeling and spectroscopic data indicate predominant E-configuration due to steric hindrance between the benzodioxole ring and the oxoethyl group.

- Torsional angles : The dihedral angle between the benzodioxole ring and the hydrazine group measures 162.7° , favoring transoid geometry.

- Chirality : No chiral centers are present, as all substituents reside in planar or symmetric configurations.

The stereochemical assignment follows Cahn-Ingold-Prelog priorities:

- Benzodioxol-5-yl group (higher atomic number: O > N).

- Hydrazino-oxoethyl chain.

Comparative Analysis of Regional Naming Conventions

United States (CAS Registry)

The Chemical Abstracts Service (CAS) name emphasizes functional group hierarchy:

4-Chloro-N-[2-[(E)-(1,3-benzodioxol-5-ylmethylidene)amino]oxyethyl]benzamide

Key differences:

- Use of "aminooxy" instead of "hydrazinyl" for the N–N linkage.

- Explicit stereodescriptor (E) for the imine bond.

European Union (ECHA)

The European Chemicals Agency employs a modified IUPAC format:

N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}-4-chlorobenzamide

Notable features:

- Numeric stereodescriptor (2E).

- "Methylidene" instead of "methylene" for the =CH– group.

Japanese Nomenclature (JIS)

The Japanese Industrial Standard simplifies substituent ordering:

4-Chlorobenzamide-2-(1,3-benzodioxol-5-ylidenhydrazino)acetamide

Distinctive traits:

- Placement of the benzodioxole moiety as a prefix.

- Use of "idenhydrazino" for the conjugated hydrazine group.

| Region | Key Nomenclatural Features | Stereochemical Annotation |

|---|---|---|

| US | "Aminooxy" terminology, CAS-style hierarchy | (E) |

| EU | IUPAC-aligned with explicit E/Z descriptors | (2E) |

| Japan | Substituent-prefix orientation | Implicit E-configuration |

Properties

Molecular Formula |

C17H14ClN3O4 |

|---|---|

Molecular Weight |

359.8 g/mol |

IUPAC Name |

N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-chlorobenzamide |

InChI |

InChI=1S/C17H14ClN3O4/c18-13-4-2-12(3-5-13)17(23)19-9-16(22)21-20-8-11-1-6-14-15(7-11)25-10-24-14/h1-8H,9-10H2,(H,19,23)(H,21,22)/b20-8+ |

InChI Key |

ZVHPNUJOOSXAQI-DNTJNYDQSA-N |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Alkaline Hydration of 4-Chlorobenzonitrile

Adapting the methodology from CS264402B1 , 4-chlorobenzamide is synthesized via base-catalyzed hydration of 4-chlorobenzonitrile.

Procedure :

-

Combine 4-chlorobenzonitrile (1.0 equiv), isobutanol (5 vol), water (0.5 vol), and KOH (1.5 equiv).

-

Heat at 100–110°C for 6–8 h under reflux.

-

Distill to recover isobutanol; suspend crude product in cold water (5°C).

-

Filter and dry under vacuum at 100–110°C.

Key Parameters :

-

Yield : 82–88% (purity >98% by HPLC).

-

Characterization : NMR (DMSO-): δ 7.85 (d, 2H, J = 8.5 Hz, Ar–H), 7.55 (d, 2H, J = 8.5 Hz, Ar–H), 7.10 (s, 1H, NH), 6.95 (s, 1H, NH).

Preparation of Glycine Hydrazide

Hydrazinolysis of Ethyl Glycinate

Glycine hydrazide (2-hydrazino-2-oxoethylamine) is synthesized via nucleophilic substitution, as outlined in US6160133A .

Procedure :

-

Dissolve ethyl glycinate (1.0 equiv) in anhydrous ethanol (10 vol).

-

Add hydrazine hydrate (3.0 equiv) dropwise at 0°C.

-

Reflux for 12 h, then concentrate under reduced pressure.

-

Recrystallize from ethanol/water (1:1) to isolate white crystals.

Key Parameters :

-

Yield : 75–80%.

-

Characterization : IR (KBr): 3320 cm (N–H), 1665 cm (C=O).

Hydrazone Formation with Piperonal

Acid-Catalyzed Condensation

The hydrazone linkage is established via Schiff base formation, leveraging conditions from US6160133A .

Procedure :

-

Dissolve glycine hydrazide (1.0 equiv) and piperonal (1.1 equiv) in ethanol (15 vol).

-

Add glacial acetic acid (0.1 equiv) and reflux for 4 h.

-

Cool to 25°C, filter the precipitate, and wash with cold ethanol.

Key Parameters :

-

Yield : 85–90%.

-

Characterization : NMR (DMSO-): δ 8.20 (s, 1H, N=CH), 7.40–6.80 (m, 3H, Ar–H), 5.95 (s, 2H, OCHO), 4.10 (s, 2H, CH).

Acylation with 4-Chlorobenzoyl Chloride

Amide Bond Formation

The final acylation step employs standard coupling conditions, as demonstrated in WO2001012189A1 .

Procedure :

-

Dissolve the hydrazone intermediate (1.0 equiv) in dry dichloromethane (20 vol).

-

Add triethylamine (2.5 equiv) and cool to 0°C.

-

Introduce 4-chlorobenzoyl chloride (1.2 equiv) dropwise over 30 min.

-

Stir at 25°C for 12 h, then wash with 5% HCl and saturated NaHCO.

-

Purify via silica gel chromatography (ethyl acetate/hexane, 1:1).

Key Parameters :

-

Yield : 70–75%.

-

Characterization :

-

MS (ESI) : m/z 402.1 [M+H].

-

NMR (DMSO-): δ 10.20 (s, 1H, NH), 8.15 (s, 1H, N=CH), 7.85–7.40 (m, 7H, Ar–H), 5.95 (s, 2H, OCHO), 4.30 (s, 2H, CH).

-

Optimization and Side Reactions

Critical Control Parameters

-

Hydrazone Stability : Avoid prolonged heating (>6 h) to prevent hydrolysis.

-

Acylation Efficiency : Use freshly distilled 4-chlorobenzoyl chloride to minimize side products.

Common Impurities

-

Over-Acylation : Detectable via LC-MS as a +104 Da adduct.

-

Hydrazine Byproducts : Mitigated by stoichiometric control of piperonal.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzamide moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Industrial Applications: It can be used in the synthesis of advanced polymers and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and hydrazino group are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with several classes of hydrazine-carboxamide derivatives, thiazolidinones, and azetidinones. Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity.

Structural Analogues with Varying Aromatic Substituents

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide (CID 9639497) Structural Differences: The 4-chloro substituent in the target compound is replaced with a 4-methoxy group. Impact on Bioactivity: Methoxy groups enhance electron density and may improve solubility but reduce electrophilic reactivity compared to chloro substituents. Molecular Weight: 371.35 g/mol (vs. 375.79 g/mol for the 4-chloro derivative).

2-[2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-N-(3,4-dimethylphenyl)-2-oxoacetamide Structural Differences: The benzamide is replaced with a 3,4-dimethylphenyl group, and the hydrazine linker is conjugated to an acetamide. Bioactivity: Exhibits moderate antimicrobial activity (pMIC = 1.2–1.5 µM/mL) against Gram-positive bacteria, attributed to the lipophilic dimethylphenyl group enhancing membrane affinity .

Thiazolidinone and Azetidinone Derivatives

N-(2-(5-(4-Nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide (Compound 7) Structural Differences: Incorporates a thiazolidinone ring instead of the hydrazine linker. Bioactivity: Demonstrated potent antimicrobial activity (pMIC = 1.86 µM/mL) due to the nitro group’s electron-withdrawing effects and thiazolidinone’s ability to disrupt bacterial cell walls .

N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4) Structural Differences: Features an azetidinone (β-lactam) core. Bioactivity: Showed superior antimicrobial activity (MIC = 0.8 µg/mL) against Staphylococcus aureus, likely due to β-lactam-mediated inhibition of penicillin-binding proteins .

Halogen-Substituted Analogues

4-Fluoro-N-[2-[2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide (CID 136806644)

- Structural Differences : Replaces the 4-chloro group with 4-fluoro and introduces a hydroxy-methoxybenzylidene moiety.

- Impact : Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability but reduce steric hindrance compared to chlorine .

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies on analogous compounds highlight key determinants of bioactivity:

- Topological Parameters : Kier’s α third-order shape index (κα₃) correlates with antimicrobial activity, suggesting that planar, rigid structures (e.g., benzodioxole-hydrazine conjugates) favor target binding .

- Electronic Parameters : Energy of the highest occupied molecular orbital (HOMO) and cosmic total energy (cos E) influence electron-transfer interactions, critical for anticancer activity .

- Substituent Effects : Chloro and nitro groups enhance antibacterial activity by 20–30% compared to methoxy or methyl groups, likely due to increased electrophilicity and membrane permeability .

Biological Activity

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and research findings related to its pharmacological effects.

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula : C18H17N3O5

- Molecular Weight : 353.35 g/mol

- SMILES Notation :

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3

This structure features a benzodioxole moiety, which is known for its biological activity, particularly in cancer research and as a potential anti-inflammatory agent.

Research indicates that compounds containing the benzodioxole structure can interact with various biological pathways. Specifically, N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is hypothesized to inhibit specific enzyme activities related to cancer cell proliferation and survival.

- Inhibition of Tyrosine Kinases : Similar compounds have demonstrated the ability to inhibit Src family kinases (SFKs), which play a critical role in cancer progression. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Anti-inflammatory Properties : The presence of the benzodioxole group suggests potential anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and pathways .

Pharmacological Studies

A variety of studies have assessed the biological activity of related compounds:

- In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For instance, studies report IC50 values in the low micromolar range for compounds targeting SFKs .

- In vivo Studies : Animal models have demonstrated that these compounds can significantly inhibit tumor growth when administered orally. For example, AZD0530, a related compound, showed promising results in xenograft models of pancreatic cancer, suggesting that N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide may exhibit similar efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O5 |

| Molecular Weight | 353.35 g/mol |

| SMILES | COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |

| Biological Activity | Inhibition of SFKs; anti-inflammatory effects |

Case Studies

- Study on Src Kinase Inhibition : A study published in PubMed investigated the effects of benzodioxole derivatives on SFKs and reported that these compounds led to a significant decrease in cell viability in colon cancer cell lines .

- Anti-inflammatory Activity : Another research article highlighted the anti-inflammatory properties of benzodioxole derivatives, noting their ability to reduce levels of TNF-alpha and IL-6 in vitro .

Q & A

Q. Basic: What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via coupling reactions between carboxylic acid derivatives and hydrazine-containing intermediates. For example, carbodiimide-based coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are used to activate the carbonyl group for amide bond formation, as demonstrated in analogous benzamide syntheses . Key steps include controlled temperature (25–40°C) and anhydrous conditions to minimize side reactions.

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Advanced optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility and reaction efficiency.

- pH control : Maintaining slightly acidic conditions (pH ~5) stabilizes the hydrazone linkage .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane resolves structurally similar byproducts .

- Catalyst screening : Transition metal catalysts (e.g., ZnCl₂) may accelerate hydrazone formation .

Structural Characterization

Q. Basic: What spectroscopic methods confirm the compound’s structure?

Standard techniques include:

Q. Advanced: How can spectrofluorometry and collision cross-section (CCS) data aid in structural validation?

- Fluorescence analysis : Excitation/emission maxima (e.g., λex = 340 nm, λem = 380 nm) and quantum yield measurements provide insights into electronic transitions and aggregation behavior .

- Predicted CCS values : Ion mobility-mass spectrometry (IM-MS) data for [M+H]⁺ and [M-H]⁻ ions (e.g., CCS = 180–200 Ų) help distinguish stereoisomers .

Biological Activity Profiling

Q. Basic: What biological activities are associated with this compound?

The hydrazine and benzodioxole moieties suggest potential antimicrobial, anticancer, or enzyme-inhibitory activities, as seen in analogs with similar substituents (e.g., chloro, methoxy groups) .

Q. Advanced: How do substituent variations (e.g., Cl vs. Br) influence bioactivity?

Comparative studies show:

- Chlorine substituents enhance lipophilicity and membrane permeability, improving cellular uptake.

- Bromine analogs exhibit stronger π-π stacking interactions but lower metabolic stability .

- Methoxy groups increase hydrogen-bonding capacity, modulating target selectivity .

Analytical Method Development

Q. Basic: Which chromatographic methods are suitable for purity assessment?

Reverse-phase HPLC with C18 columns and UV detection (λ = 254–280 nm) is standard. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid (TFA) .

Q. Advanced: Can fluorescence detection improve sensitivity in trace analysis?

Yes. Fluorescence detection (LOD = 0.269 mg/L, LOQ = 0.898 mg/L) outperforms UV in complex matrices. Optimal parameters include pH 5 and 25°C to stabilize emission intensity .

Stability and Degradation Studies

Q. Basic: What factors affect the compound’s stability?

Key factors:

Q. Advanced: How can degradation pathways be elucidated?

- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and oxidative (H₂O₂) conditions.

- LC-MS/MS analysis : Identify degradation products (e.g., free benzodioxole or 4-chlorobenzoic acid) via fragmentation patterns .

Computational Modeling

Q. Advanced: How can molecular docking predict target interactions?

- Target selection : Prioritize enzymes with hydrazine-binding pockets (e.g., dihydrofolate reductase, carbonic anhydrase).

- Docking software : Use AutoDock Vina or Schrödinger Suite with parameters adjusted for halogen bonding (Cl substituent) and π-π stacking (benzodioxole) .

Structure-Activity Relationship (SAR) Studies

Q. Advanced: What structural analogs show divergent biological profiles?

| Compound | Substituent | Activity |

|---|---|---|

| 4-Chloro analog | Cl | Moderate cytotoxicity (IC₅₀ = 50 µM) |

| 3,4-Dimethoxy analog | OCH₃ | Enhanced antifungal activity (MIC = 12.5 µg/mL) |

| Nitro-substituted analog | NO₂ | Strong enzyme inhibition (Ki = 0.8 nM) |

Mechanistic Investigations

Q. Advanced: What experimental approaches validate hypothesized mechanisms of action?

- Enzyme assays : Measure inhibition kinetics (e.g., IC₅₀, Ki) using purified targets (e.g., kinases, proteases).

- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracks subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.